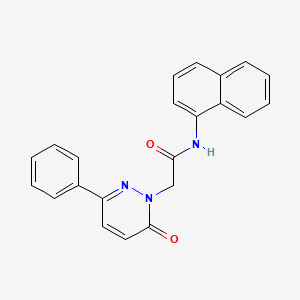
N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, commonly known as NAPA, is a chemical compound that has been widely used in scientific research. NAPA has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Scientific Research Applications
Antiviral Activity
Research has identified derivatives of naphthalene with significant antiviral properties. For instance, a study on amino acid derivatives part 4 synthesized new naphthalene derivatives, finding one potent inhibitor against HIV-1 replication, suggesting a new lead in antiviral agent development (Hamad et al., 2010).
Antiproliferative and Anticancer Activity
Compounds bearing naphthalene and acetamide groups have been evaluated for their antiproliferative activities against various human cancer cell lines. One study synthesized derivatives and evaluated them in vitro, identifying compounds with potent activity against nasopharyngeal carcinoma, highlighting their potential in cancer therapy (I‐Li Chen et al., 2013).
Analgesic and Anti-inflammatory Potential
Research focusing on the pharmacological potential of naphthalene derivatives, including oxadiazole and pyrazole novel derivatives, has shown that these compounds exhibit significant analgesic and anti-inflammatory effects. Such findings underscore the therapeutic potential of naphthalene derivatives in managing pain and inflammation (Faheem, 2018).
Antioxidant and Neuroprotective Effects
The synthesis of novel naphthalene-bearing thiazolidinone derivatives has demonstrated significant anti-Parkinson's activity, offering insights into potential treatments for neurodegenerative diseases. This research underscores the antioxidant and neuroprotective properties of these compounds, with specific derivatives showing potent free radical scavenging activity (Gomathy et al., 2012).
Anti-Angiogenic Activity
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a novel hydroxamic acid-based compound, has been identified as a potent inhibitor of aminopeptidase N, demonstrating anti-angiogenic activity at low micromolar concentrations. This discovery opens new avenues for the development of therapeutic agents targeting angiogenesis (Lee et al., 2005).
Supramolecular Chemistry and Sensing
Naphthalene diimides, including derivatives similar to the compound , have found extensive applications in supramolecular chemistry, serving as building blocks for molecular switches, ion-channels, and sensors. Their versatile chemical structure enables the design of complex molecular architectures with specific functionalities, opening possibilities in materials science and nanotechnology (Kobaisi et al., 2016).
Properties
IUPAC Name |
N-naphthalen-1-yl-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-21(23-20-12-6-10-16-7-4-5-11-18(16)20)15-25-22(27)14-13-19(24-25)17-8-2-1-3-9-17/h1-14H,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVYEJDWEWGWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide](/img/structure/B2838357.png)
![2,2-Dimethylbenzo[d][1,3]dioxol-5-ol](/img/structure/B2838359.png)
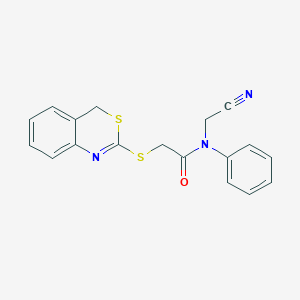
![3-[(2-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
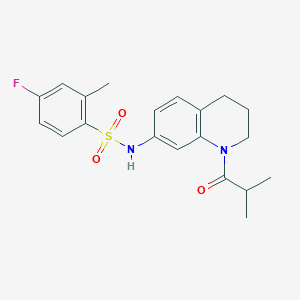
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2838367.png)
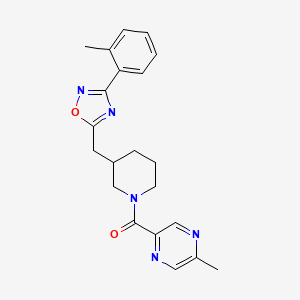
![N-(3-chloro-4-methoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2838372.png)
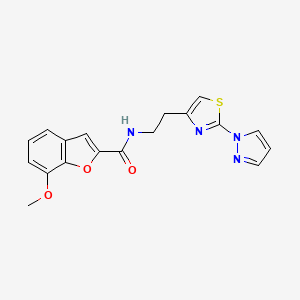
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2838375.png)
![6-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2838378.png)
![3-{6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2838379.png)
